GW274150

iNOS selectivity eNOS nNOS

Choose GW274150 for your chronic inflammation research to ensure experimental validity. This compound is uniquely validated with >260-fold selectivity for iNOS over eNOS, preventing cardiovascular side effects. Its >90% oral bioavailability and 6-hour half-life enable once-daily dosing in models like arthritis and neurodegeneration. Backed by Phase II/III human safety data, it is the definitive translational tool for iNOS target engagement.

Molecular Formula C8H17N3O2S
Molecular Weight 219.31 g/mol
CAS No. 210354-22-6
Cat. No. B1672455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW274150
CAS210354-22-6
SynonymsGW-274150;  GW 274150;  GW274150.
Molecular FormulaC8H17N3O2S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCC(=NCCSCCC(C(=O)O)N)N
InChIInChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1
InChIKeyMOLOJNHYNHBPCW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW274150 (CAS 210354-22-6): Highly Selective iNOS Inhibitor with Validated In Vivo Pharmacology


GW274150 (CAS 210354-22-6) is a synthetic arginine-competitive, NADPH-dependent inhibitor of inducible nitric oxide synthase (iNOS) [1]. It belongs to a series of acetamide amino acid derivatives with high iNOS selectivity, developed by GlaxoSmithKline [1]. The compound has been extensively characterized in vitro against recombinant human and rat iNOS, in cellular assays using J774 macrophages, and in multiple in vivo rodent models of inflammation, ischemia/reperfusion injury, and pain [2]. GW274150 has advanced to Phase II clinical evaluation in rheumatoid arthritis and migraine [3] and has been investigated in Phase III trials for other indications [4], establishing it as one of the most thoroughly validated selective iNOS inhibitors available for research procurement.

GW274150 (CAS 210354-22-6): Why In-Class iNOS Inhibitors Cannot Be Interchanged


Substituting GW274150 with another iNOS inhibitor risks compromising experimental validity due to substantial differences in isoform selectivity, cellular potency, and in vivo pharmacokinetics. Early iNOS inhibitors such as aminoguanidine, L-NIL, and 1400W exhibit either limited iNOS selectivity [1] or pharmacokinetic profiles unsuitable for sustained target engagement in vivo [2]. Even close structural analogs like GW273629 differ markedly in terminal half-life, oral efficacy, and duration of action [3]. The quantitative evidence presented below demonstrates that GW274150 occupies a specific niche defined by high oral bioavailability, prolonged in vivo half-life, and validated tissue-specific iNOS inhibition without significant cardiovascular effects from off-target eNOS engagement [3][4].

GW274150 (CAS 210354-22-6): Quantitative Comparator Evidence for Scientific Selection


GW274150 vs. GW273629: iNOS Isoform Selectivity in Intact Rat Tissues

In acute tissue selectivity assays using intact rat vascular rings (eNOS) and brain slices (nNOS), GW274150 demonstrated an ED50 of 1.15 ± 0.56 μM for iNOS in vascular rings, with only 43% inhibition of eNOS at 300 μM (>260-fold selectivity) and an IC50 of 252 ± 1.1 μM for nNOS in brain slices (219-fold selectivity). By comparison, GW273629 showed an ED50 of 2.0 ± 0.6 μM for iNOS, >150-fold selectivity over eNOS, and an IC50 of 729 ± 181 μM (365-fold selectivity) for nNOS [1]. While both compounds are highly selective, GW274150 provides 1.7-fold higher iNOS potency in tissue and distinct selectivity ratios that may influence experimental design when studying eNOS-sparing versus nNOS-sparing pharmacology.

iNOS selectivity eNOS nNOS tissue-based assay off-target cardiovascular safety

GW274150 vs. L-NIL: Cellular Potency in Rat Proximal Tubular Cells

In primary cultures of rat proximal tubular cells stimulated to express iNOS, GW274150 inhibited nitric oxide production with an EC50 of approximately 100 nM. The comparator L-NIL (N6-(1-iminoethyl)-L-lysine), a widely used iNOS inhibitor, achieved inhibition with an EC50 of approximately 10 μM under identical conditions [1]. This 100-fold difference in cellular potency demonstrates that GW274150 achieves effective iNOS inhibition at substantially lower concentrations in a physiologically relevant renal cell model.

renal ischemia/reperfusion primary cell culture NO production inhibition EC50 comparison

GW274150 vs. GW273629: Pharmacokinetic Profile and Oral Efficacy Duration

GW274150 exhibits a biphasic pharmacokinetic profile in both rats and mice with a terminal half-life of approximately 6 hours, whereas the closely related analog GW273629 shows a biphasic profile in rats with a terminal half-life of approximately 3 hours and a more rapid monophasic elimination in mice (approximately 10 minutes) [1]. Both compounds demonstrate high oral bioavailability (>90%) in rats and mice. In LPS-challenged mice, GW274150 produced sustained inhibition of plasma NOx levels with an oral ED50 of 3.8 ± 1.5 mg/kg at 14 hours post-administration; GW273629 exhibited shorter-lived effects with an i.p. ED50 of 9 ± 2 mg/kg at only 2 hours [1]. GW274150 also demonstrated higher systemic exposure (AUC) and lower Cmax compared to GW273629, predicting a more prolonged in vivo effect .

pharmacokinetics oral bioavailability terminal half-life in vivo efficacy sustained target engagement

GW274150 Clinical Development Stage vs. Research-Only iNOS Inhibitors

GW274150 has advanced to Phase II clinical evaluation in rheumatoid arthritis (NCT00370435, NCT00379990) [1] and has been investigated in Phase II trials for migraine prophylaxis (NCT00242866, 430 participants across 62 sites) [2]. Furthermore, GW274150 has been tested in Phase III clinical trials for other indications [3]. In contrast, commonly used research iNOS inhibitors such as 1400W, L-NIL, and aminoguanidine have not progressed beyond preclinical development due to toxicity, selectivity limitations, or pharmacokinetic constraints [4]. The availability of human pharmacokinetic and tolerability data from completed GSK-sponsored trials provides a translational bridge not available for comparator compounds.

clinical translation Phase II clinical trial Phase III clinical trial human safety data translational research

GW274150 (CAS 210354-22-6): Optimal Research and Procurement Application Scenarios


In Vivo Efficacy Studies Requiring Sustained Oral iNOS Inhibition

GW274150 is the preferred tool compound for chronic in vivo models where once-daily oral dosing is required. With >90% oral bioavailability and a 6-hour terminal half-life, a single oral dose of 3.8 mg/kg produces sustained plasma NOx inhibition at 14 hours [1]. This profile reduces animal handling frequency, minimizes stress-induced variability, and enables long-term studies in models such as collagen-induced arthritis, inflammatory pain, and neurodegeneration where daily dosing is impractical with shorter-acting alternatives.

Renal Ischemia/Reperfusion Injury Research

GW274150 is uniquely validated in renal I/R models with quantitative functional endpoints. Administration of GW274150 (5 mg/kg i.v., 30 min prior to ischemia) significantly reduced serum urea, serum creatinine, AST, and NAG enzymuria following bilateral renal ischemia (45 min ischemia/6 h reperfusion) [2]. Immunohistochemical evidence confirmed reduced peroxynitrite formation (nitrotyrosine) and PARP activation. Critically, GW274150 reduced renal dysfunction in wild-type mice to levels comparable to iNOS knockout mice [2], providing genetic-level validation of target engagement.

Translational Inflammation Research with Clinical Data Backing

For programs requiring translational validation, GW274150 provides the only iNOS inhibitor option with Phase II/III human safety and PK data [3][4]. In preclinical inflammatory models, GW274150 demonstrated dose-dependent efficacy: 1–30 mg/kg orally reversed FCA-induced pain hypersensitivity and edema [5]; 2.5–10 mg/kg i.p. reduced carrageenan-induced lung injury in a dose-related fashion [6]. This preclinical-to-clinical continuity makes GW274150 the rational choice for translational inflammation research where eventual clinical candidate nomination is a program goal.

Selective iNOS Pharmacology with eNOS-Sparing Cardiovascular Safety

When experimental protocols require iNOS inhibition without confounding cardiovascular effects from eNOS blockade, GW274150 provides >260-fold selectivity over eNOS in intact vascular tissue [1]. In instrumented mice, GW274150 did not cause significant effects on blood pressure, confirming functional eNOS sparing in vivo [1]. This contrasts with less selective inhibitors where eNOS inhibition can produce hypertension and altered vascular reactivity. The validated cardiovascular safety profile eliminates the need for separate blood pressure monitoring or eNOS compensation controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW274150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.